(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

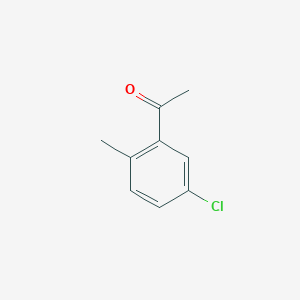

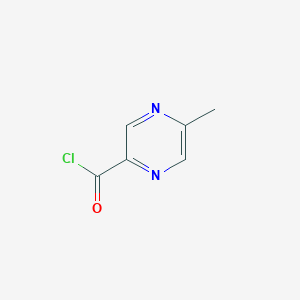

“(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H9ClO2S and a molecular weight of 216.68 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride” weren’t detailed in the search results. The molecular weight is 216.68 g/mol , but other properties like melting point, boiling point, solubility, and stability weren’t provided.Scientific Research Applications

DFT Studies and Electrophilic Addition Reactions

- The electrophilic addition reactions of sulfonyl chlorides, like methylsulfenyl chloride, to functionalized ethenes, including (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride, have been explored using Density Functional Theory (DFT). These studies help in understanding the regioselectivity and stereochemistry of these reactions, which are essential for synthesizing various organic compounds (Vektarienė, Vektaris, & Rankin, 2007).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can be involved in the synthesis of functional aromatic multisulfonyl chlorides, which are pivotal in creating complex organic structures, including dendritic molecules. These molecules find applications in various fields, including material science, catalysis, and pharmaceuticals (Percec et al., 2001).

Synthesis of Novel Organic Compounds

- Novel organic compounds with specific functional groups can be synthesized using (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride as a starting material or intermediate. These compounds can have potential applications in medicinal chemistry and material science (Chhakra et al., 2019).

Photoredox-catalyzed Cascade Annulation

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride can participate in photoredox-catalyzed cascade annulation reactions. These reactions are crucial for synthesizing heterocyclic compounds like benzothiophenes and benzoselenophenes, which have applications in creating pharmaceuticals and agrochemicals (Yan et al., 2018).

Synthesis of Xanthene Derivatives

- It can be used in the synthesis of xanthene derivatives under solvent-free conditions, facilitated by ionic liquids. These derivatives are significant in pharmaceuticals due to their biological activities (Piralghar et al., 2020).

Protective Groups in Organic Synthesis

- (E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride derivatives serve as protective groups for NH groups in the synthesis of various organic compounds, providing stability during the reaction processes and ensuring the selectivity of reactions (Petit et al., 2014).

Future Directions

properties

IUPAC Name |

(E)-2-(4-methylphenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZCTZARTQWKLE-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(4-methylphenyl)ethene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)